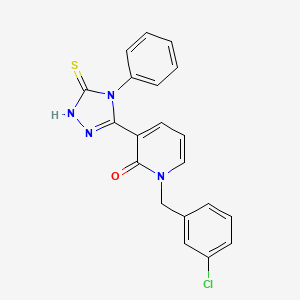

1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4OS/c21-15-7-4-6-14(12-15)13-24-11-5-10-17(19(24)26)18-22-23-20(27)25(18)16-8-2-1-3-9-16/h1-12H,13H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQNTRCJRXYKKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 378.88 g/mol. The structure features a chlorobenzyl group, a triazole ring, and a pyridinone moiety, which are known to contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds containing triazole and pyridinone structures exhibit significant anticancer properties. A study focusing on similar triazole derivatives reported promising cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(3-Chlorobenzyl)... | MCF-7 (Breast) | 6.21 |

| Similar Triazole | HepG2 (Liver) | 0.32 |

| Erlotinib | MCF-7 | 2.51 |

The compound's mechanism of action may involve apoptosis induction and cell cycle arrest at the G2/M phase in certain cancer cells, as observed in studies involving related triazole derivatives .

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored. Triazole derivatives have shown significant antibacterial activity against both gram-positive and gram-negative bacteria. In particular:

These findings suggest that the compound may inhibit bacterial growth through mechanisms that are still under investigation but could include interference with bacterial cell wall synthesis or enzyme inhibition.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

- Study on Indolyl-Triazole Hybrids : This study synthesized various indolyl-triazole hybrids that exhibited strong anticancer activity against MCF-7 and HepG2 cells with IC50 values comparable to established chemotherapeutics like Erlotinib .

- Triazolethione Derivatives : Research indicated that mercapto-substituted triazoles demonstrated significant anticancer properties, suggesting that similar modifications in the target compound could enhance its efficacy .

The exact mechanism by which this compound exerts its biological effects is still being elucidated. However, potential mechanisms include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells by activating pathways related to programmed cell death.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that derivatives containing the triazole and pyridinone moieties exhibit promising antimicrobial properties. Specifically, compounds similar to 1-(3-chlorobenzyl)-3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone have been evaluated for their efficacy against various bacterial strains and fungi. For instance, studies have shown that certain derivatives demonstrate effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .

- Antifungal Properties :

- Cancer Research :

Agricultural Applications

- Fungicides and Plant Growth Regulators :

- Insecticidal Properties :

Case Study 1: Antimicrobial Efficacy

A study conducted on several triazole derivatives demonstrated significant antimicrobial activity against a range of bacteria and fungi using agar diffusion methods. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to standard antibiotics .

Case Study 2: Agricultural Impact

In agricultural trials, a derivative of the compound was tested on crops affected by fungal infections. Results showed a marked improvement in crop health and yield when treated with the compound compared to untreated controls, suggesting its potential as an effective agricultural fungicide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.